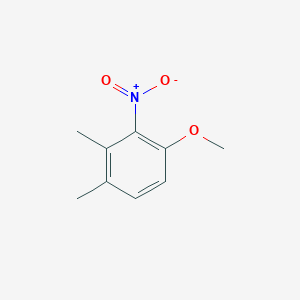
1-Methoxy-3,4-dimethyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3,4-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, featuring a methoxy group, two methyl groups, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,4-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Methoxylation: The methoxy group (-OCH3) can be introduced via a reaction with methanol in the presence of a catalyst.
Methylation: The methyl groups (-CH3) are added using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3,4-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Reduction: 1-Methoxy-3,4-dimethyl-2-aminobenzene.
Oxidation: 1-Methoxy-3,4-dicarboxylic acid-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-3,4-dimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3,4-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
1-Methoxy-4-nitrobenzene: Lacks the additional methyl groups, resulting in different reactivity and applications.
1,3-Dimethyl-2-nitrobenzene:
1-Methoxy-3,5-dimethyl-2-nitrobenzene: Similar structure but with different positioning of the methyl groups, leading to variations in reactivity.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-methoxy-3,4-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3 |
Clave InChI |
CICOQOUQNXICFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



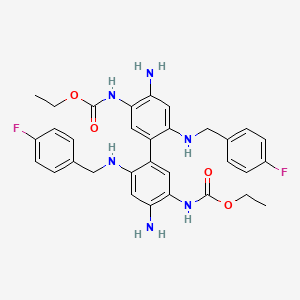
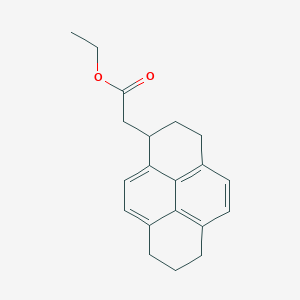
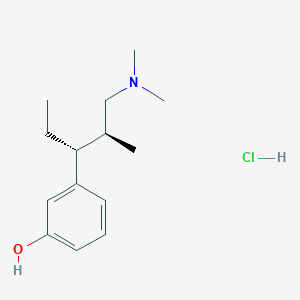
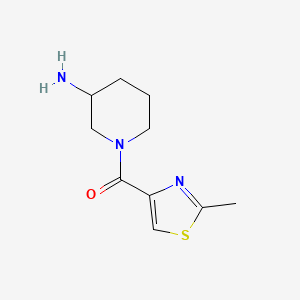
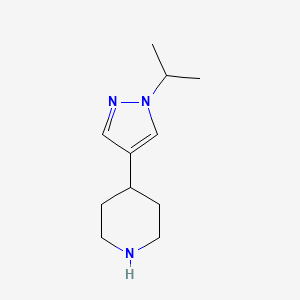
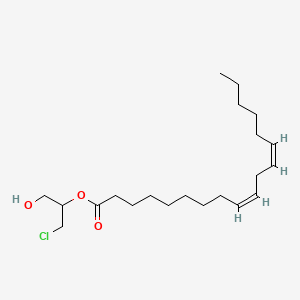
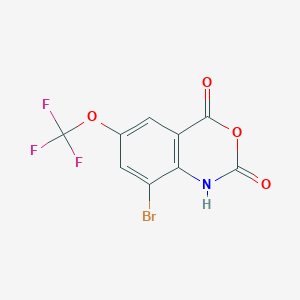
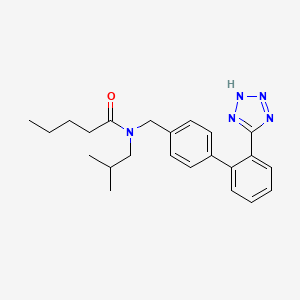
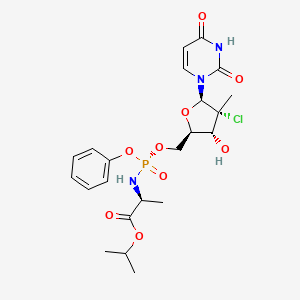
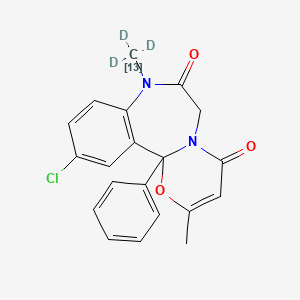
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)

